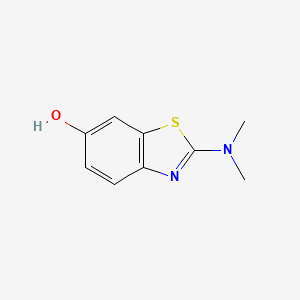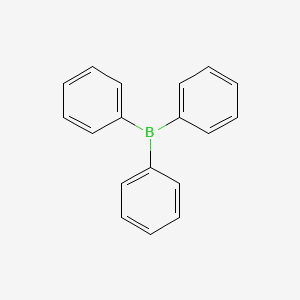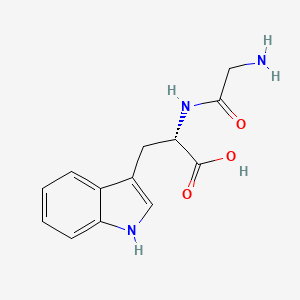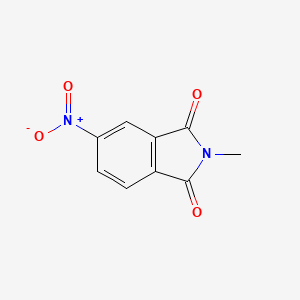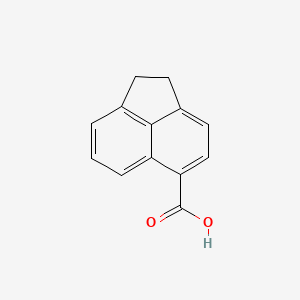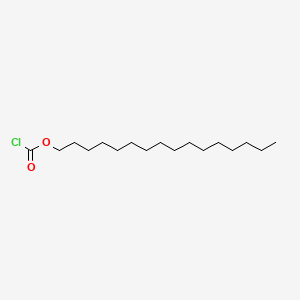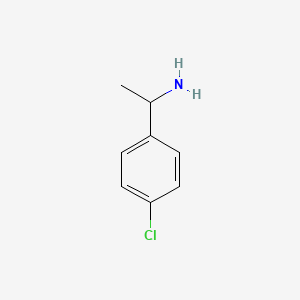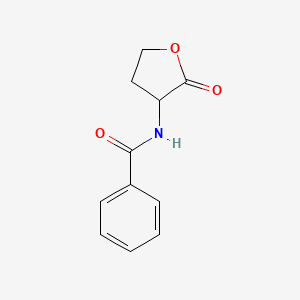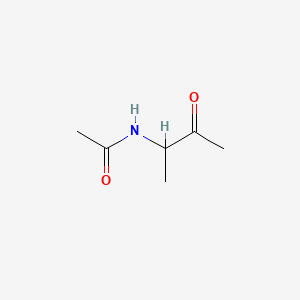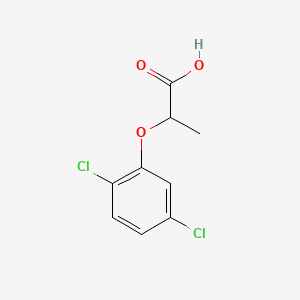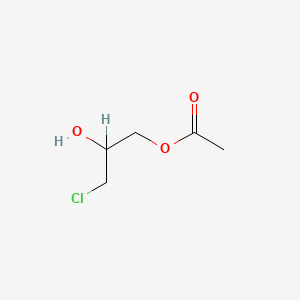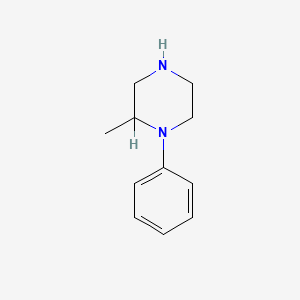
1,5-二硝基蒽醌
概述
描述
1,5-Dinitroanthraquinone is a chemical compound that is part of the anthraquinone family, characterized by the presence of two nitro groups at the 1 and 5 positions of the anthraquinone structure. The anthraquinone nucleus is known to be approximately planar, which is a common feature among anthraquinone derivatives .
Synthesis Analysis
The synthesis of 1,5-dinitroanthraquinone can be achieved through various chemical reactions. One method involves the condensation of 4,5-dinitro-1,8-dihydroxyanthraquinone with arylamines, which can lead to the formation of 1,4,5-tris(arylamino)-8-hydroxyanthraquinones as a major by-product . Another approach for synthesizing anthraquinone derivatives is the reaction of 1,8-diamino-4,5-dihaloanthraquinones with diethyl malonate, which can yield dichloro- and dibromoanthranaphthyridine triones . Additionally, the synthesis of 1,5-di(hydroxyethoxyethoxyl) anthraquinone from 1,5-dichloroanthraquinone and glycol has been reported, which serves as a monomer for polymeric dyes .
Molecular Structure Analysis
The molecular structure of 1,5-dinitroanthraquinone has been determined using X-ray diffraction methods. The crystal structure reveals that while the anthraquinone core is planar, the nitro groups are significantly inclined, at about 88 degrees to the plane of the anthraquinone nucleus. This inclination allows for the possibility of internal hydrogen bonding, and the oxygen atoms exhibit large anisotropic thermal vibrations .
Chemical Reactions Analysis
1,5-Dinitroanthraquinone can undergo various chemical reactions. For instance, it can be electrochemically reduced in an ionic liquid to form 1,5-diaminoanthraquinone, a process that involves a five-step electrochemical process transferring 12 electrons . Additionally, the photochemical reaction of dinitroanthracene to anthraquinone has been studied, which involves a crystal-to-crystal transformation and is influenced by mechanical strain and pressure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-dinitroanthraquinone are influenced by its molecular structure. The presence of nitro groups and the potential for internal hydrogen bonding can affect its reactivity and interactions with other molecules. The electrochemical reduction study in an ionic liquid reveals that factors such as concentration, water content, and temperature can significantly impact the peak potential and peak current of the cyclic voltammogram, indicating the sensitivity of 1,5-dinitroanthraquinone's properties to environmental conditions . Furthermore, the synthesis of high purity 1,8-dinitroanthraquinone, which is closely related to 1,5-dinitroanthraquinone, has been achieved by utilizing differences in relative density and crystalline form, suggesting that similar methods could be applied to 1,5-dinitroanthraquinone .
科学研究应用
电化学还原
在离子液体中,特别是在EMimBF4中,研究了1,5-二硝基蒽醌的电化学还原,揭示了浓度、水含量和温度对电化学性质的影响。这个过程是一个复杂的、多步骤的电化学转移过程,主要产生1,5-二氨基蒽醌 (Wang Yin-mei, 2010)。
热分解动力学
对蒽醌硝基化合物的热分解进行研究,包括1,5-二硝基蒽醌,可以揭示它们在染料生产中的行为。这包括对分解过程、特定热释放和与这些物质相关的热风险的分析 (Zehua Xia et al., 2021)。
晶体结构分析
采用X射线衍射方法确定了1,5-二硝基-4,8-二羟基蒽醌的晶体结构。这项研究提供了关于蒽醌核的平面性和硝基团位置的见解,这对其化学行为具有重要意义 (M. Bailey & C. Brown, 1967)。
液晶二向性染料
1,5-二硝基蒽醌已被用作合成液晶显示器中的二向性染料的原材料。这种应用展示了1,5-二硝基蒽醌衍生物在先进材料技术中的潜力 (Li Xiaolian et al., 2010)。
高纯度衍生物的合成
已开发了合成和分离高纯度的1,8-二硝基蒽醌和1,5-二硝基蒽醌的过程,突显了这些化合物在各种工业应用中的重要性 (Chen Le-wen, 2007)。
作用机制
Target of Action
The primary target of 1,5-Dinitroanthraquinone is the electron transfer chains within experimental applications . It functions as an electron acceptor in redox reactions .
Mode of Action
1,5-Dinitroanthraquinone interacts with its targets by accepting electrons from other molecules, thereby facilitating the transfer of electrons in various chemical processes . At the molecular level, it undergoes reduction reactions, where it gains electrons to form reduced products .
Biochemical Pathways
1,5-Dinitroanthraquinone’s mechanism of action involves participating in electron transfer chains and redox reactions . These processes contribute to the progression of experimental processes . .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dinitroanthraquinone is currently limited. It’s known that this compound has a low solubility in water but is soluble in organic solvents such as ethanol and acetone . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 1,5-Dinitroanthraquinone’s action is the facilitation of electron transfer in redox reactions . By accepting electrons and undergoing reduction reactions, it contributes to the progression of experimental processes .
属性
IUPAC Name |
1,5-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMVHWDCRFNPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058869 | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dinitroanthraquinone | |
CAS RN |
82-35-9 | |
| Record name | 1,5-Dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dinitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,5-dinitroanthraquinone interesting for battery applications?
A: 1,5-dinitroanthraquinone stands out due to its dual-type multielectron reaction centers, namely nitro and carbonyl groups. [] These groups can undergo a six-electron and four-electron reduction respectively, transforming into amine and methylene groups in the presence of fluoroethylene carbonate (FEC) in the electrolyte. [] This ability to accommodate multiple electron transfers translates to a significantly higher energy density compared to many other organic electrode materials.
Q2: What kind of performance improvements have been observed with 1,5-dinitroanthraquinone in batteries?
A: Studies have demonstrated an ultrahigh specific capacity of 1321 mAh g-1 and a high voltage of ~2.62 V with 1,5-dinitroanthraquinone, resulting in a remarkable energy density of 3400 Wh kg-1. [] This performance surpasses even commercial lithium battery electrode materials, highlighting its potential for high-energy-density lithium primary battery systems.
Q3: How does the electrochemical behavior of 1,5-dinitroanthraquinone vary under different conditions?
A: Research using ionic liquids, specifically EMimBF4, as electrolytes has revealed that the electrochemical reduction of 1,5-dinitroanthraquinone is influenced by various factors. [] These include the concentration of 1,5-dinitroanthraquinone itself, the presence of water in the electrolyte, and the temperature. [] Understanding these influences is crucial for optimizing its performance in electrochemical applications.
Q4: What is the primary product of 1,5-dinitroanthraquinone's electrochemical reduction?
A: The electrochemical reduction of 1,5-dinitroanthraquinone proceeds through a one-molecule, five-step process involving the transfer of 12 electrons. [] This process primarily yields 1,5-diaminoanthraquinone as the main product. []
Q5: Are there established methods for quantifying 1,5-dinitroanthraquinone and related compounds in environmental samples?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of 1,5-dinitroanthraquinone alongside other anthraquinone compounds in environmental matrices like soil. [] These methods offer high sensitivity and good reproducibility, allowing for the accurate measurement of these compounds in complex samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

